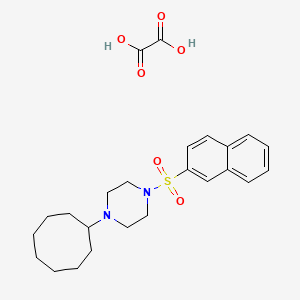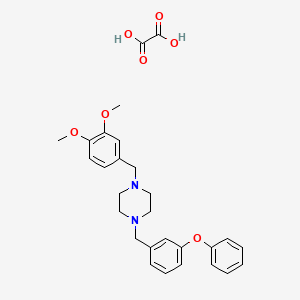![molecular formula C16H15F3N2O3 B3940924 N-[2-(2-methylphenoxy)ethyl]-2-nitro-4-(trifluoromethyl)aniline](/img/structure/B3940924.png)
N-[2-(2-methylphenoxy)ethyl]-2-nitro-4-(trifluoromethyl)aniline
Übersicht
Beschreibung
N-[2-(2-methylphenoxy)ethyl]-2-nitro-4-(trifluoromethyl)aniline, also known as MTA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MTA is a yellow crystalline solid that is soluble in organic solvents such as dichloromethane and acetone.
Wirkmechanismus
The mechanism of action of N-[2-(2-methylphenoxy)ethyl]-2-nitro-4-(trifluoromethyl)aniline is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes in the body. It has been shown to inhibit the activity of cyclooxygenase, an enzyme that is involved in the production of inflammatory mediators such as prostaglandins. N-[2-(2-methylphenoxy)ethyl]-2-nitro-4-(trifluoromethyl)aniline has also been shown to inhibit the activity of histone deacetylases, enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-[2-(2-methylphenoxy)ethyl]-2-nitro-4-(trifluoromethyl)aniline has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro. In addition, N-[2-(2-methylphenoxy)ethyl]-2-nitro-4-(trifluoromethyl)aniline has been shown to have herbicidal activity against a broad range of weeds. However, the exact biochemical and physiological effects of N-[2-(2-methylphenoxy)ethyl]-2-nitro-4-(trifluoromethyl)aniline are not fully understood and require further investigation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[2-(2-methylphenoxy)ethyl]-2-nitro-4-(trifluoromethyl)aniline in lab experiments is its high purity. N-[2-(2-methylphenoxy)ethyl]-2-nitro-4-(trifluoromethyl)aniline can be synthesized with a high degree of purity, which ensures reproducibility of results. Another advantage is its relatively low toxicity. N-[2-(2-methylphenoxy)ethyl]-2-nitro-4-(trifluoromethyl)aniline has been shown to have low toxicity to non-target organisms, which makes it a potential candidate for use as a herbicide. However, one limitation of using N-[2-(2-methylphenoxy)ethyl]-2-nitro-4-(trifluoromethyl)aniline in lab experiments is its limited solubility in water. This makes it difficult to use in aqueous solutions and may limit its potential applications in certain fields.
Zukünftige Richtungen
There are several future directions for research on N-[2-(2-methylphenoxy)ethyl]-2-nitro-4-(trifluoromethyl)aniline. One direction is to investigate its potential use as a treatment for cancer. Further studies are needed to determine the efficacy and safety of N-[2-(2-methylphenoxy)ethyl]-2-nitro-4-(trifluoromethyl)aniline in vivo. Another direction is to investigate its potential use as a herbicide. Further studies are needed to determine its effectiveness against a broader range of weeds and its potential impact on non-target organisms. Additionally, further studies are needed to understand the mechanism of action of N-[2-(2-methylphenoxy)ethyl]-2-nitro-4-(trifluoromethyl)aniline and its potential applications in materials science.
Wissenschaftliche Forschungsanwendungen
N-[2-(2-methylphenoxy)ethyl]-2-nitro-4-(trifluoromethyl)aniline has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, N-[2-(2-methylphenoxy)ethyl]-2-nitro-4-(trifluoromethyl)aniline has been shown to have anti-inflammatory and analgesic properties. It has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells. In agriculture, N-[2-(2-methylphenoxy)ethyl]-2-nitro-4-(trifluoromethyl)aniline has been studied for its potential use as a herbicide. It has been shown to be effective against a broad range of weeds and has low toxicity to non-target organisms. In materials science, N-[2-(2-methylphenoxy)ethyl]-2-nitro-4-(trifluoromethyl)aniline has been investigated for its potential use as a dye and as a precursor for the synthesis of other organic compounds.
Eigenschaften
IUPAC Name |
N-[2-(2-methylphenoxy)ethyl]-2-nitro-4-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O3/c1-11-4-2-3-5-15(11)24-9-8-20-13-7-6-12(16(17,18)19)10-14(13)21(22)23/h2-7,10,20H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBPOHXMGXGVKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCNC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-methylphenoxy)ethyl]-2-nitro-4-(trifluoromethyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



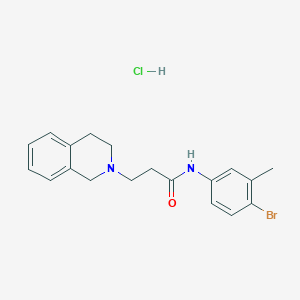
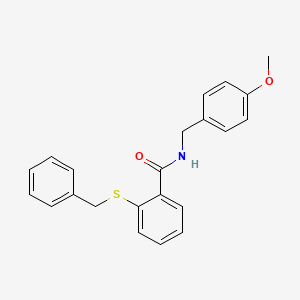
![4-{[5-(carboxymethyl)-4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B3940855.png)
![2-(3-bromophenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3940869.png)
![N-[3-(dimethylamino)propyl]-N'-(4-nitrophenyl)thiourea](/img/structure/B3940873.png)
![3,5-bis{[(2-methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B3940876.png)
![methyl 2-{[3-(1-naphthyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate](/img/structure/B3940880.png)
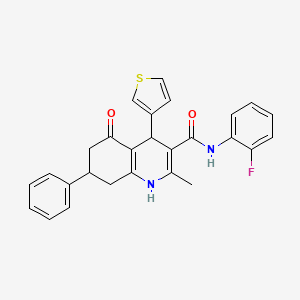
![5-methyl-5-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}-3-propyldihydro-2(3H)-furanone](/img/structure/B3940894.png)

